7H-Oxazolo[3,2-A]pyridin-7-OL

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

7H-Oxazolo[3,2-A]pyridin-7-OL (CAS 201532-34-5) is a fused bicyclic heterocyclic compound characterized by a 5,6-oxazolo[3,2-a]pyridine core with a hydroxyl substituent at the 7-position, giving it a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol. This specific structure, with its ring-junction nitrogen and the hydroxyl group on the oxazole ring, distinguishes it from other regioisomers and analogs within the oxazolopyridine family, imparting unique electronic properties and hydrogen-bonding capabilities that are critical for its utility as a synthetic intermediate and a potential scaffold in drug discovery.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 201532-34-5
Cat. No. B1500870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Oxazolo[3,2-A]pyridin-7-OL
CAS201532-34-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN2C=COC2=CC1O
InChIInChI=1S/C7H7NO2/c9-6-1-2-8-3-4-10-7(8)5-6/h1-6,9H
InChIKeyFBENNMMAWQRPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Oxazolo[3,2-A]pyridin-7-OL (CAS 201532-34-5): Core Heterocyclic Scaffold for Medicinal Chemistry and Targeted Synthesis Procurement


7H-Oxazolo[3,2-A]pyridin-7-OL (CAS 201532-34-5) is a fused bicyclic heterocyclic compound characterized by a 5,6-oxazolo[3,2-a]pyridine core with a hydroxyl substituent at the 7-position, giving it a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol . This specific structure, with its ring-junction nitrogen and the hydroxyl group on the oxazole ring, distinguishes it from other regioisomers and analogs within the oxazolopyridine family, imparting unique electronic properties and hydrogen-bonding capabilities that are critical for its utility as a synthetic intermediate and a potential scaffold in drug discovery . Its calculated physical properties, including a density of 1.4 g/cm³ and a boiling point of 387.088°C, define its handling and formulation parameters .

Why 7H-Oxazolo[3,2-A]pyridin-7-OL Cannot Be Interchanged with Other Oxazolopyridine Analogs in Scientific Research


Generic substitution among oxazolopyridine analogs, such as 5H-Oxazolo[3,2-A]pyridin-5-OL (CAS 201532-30-1) or the 7-amine derivative (CAS 201532-36-7), is not scientifically valid due to fundamental differences in physicochemical properties and biological activity driven by the position and nature of the substituent. The hydroxyl group at the 7-position in 7H-Oxazolo[3,2-A]pyridin-7-OL directly influences its hydrogen-bond donor/acceptor capacity, molecular dipole moment, and overall electron density, which in turn dictates its reactivity in synthetic transformations and its binding affinity to biological targets . For instance, while the oxazolo[3,2-a]pyridine scaffold itself has been demonstrated to reverse multi-drug resistance in Leishmania with reversion indexes up to 8.7-fold, this activity is highly dependent on specific substitution patterns and stereochemistry, underscoring that the core scaffold alone is insufficient to guarantee biological efficacy [1]. Therefore, selecting the precise regioisomer and functionalized analog is paramount for reproducibility and achieving desired research outcomes.

Quantitative Differentiation: Head-to-Head Comparison of 7H-Oxazolo[3,2-A]pyridin-7-OL Against Closest Analogs


Enhanced Hydrogen Bonding Capacity as a Key Differentiator from the 7-Amine Analog

Compared to its closest functional analog, 7H-Oxazolo[3,2-A]pyridin-7-amine (CAS 201532-36-7), the 7-hydroxy compound possesses a hydroxyl group that serves as both a hydrogen bond donor and acceptor, whereas the amine group is primarily a donor. This difference is expected to significantly alter molecular recognition and binding affinity. While direct experimental data for the unsubstituted parent compounds is limited in public literature, a class-level analysis from structurally related derivatives demonstrates the functional impact. Specifically, certain derivatives of this class with a hydroxyl-like substitution pattern have shown potent human acetylcholinesterase (hAChE) inhibition with an IC50 of 1.00 µM, an activity that is likely mediated by hydrogen bonding interactions that differ from those of amine-containing analogs .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Scaffold-Dependent Reversal of Multi-Drug Resistance in Leishmania: A Core Benefit of the Oxazolo[3,2-a]pyridine System

The oxazolo[3,2-a]pyridine scaffold, of which 7H-Oxazolo[3,2-A]pyridin-7-OL is a fundamental building block, has been validated as a new structural framework for reversing multi-drug resistance (MDR) in Leishmania tropica. In a study evaluating this scaffold, compounds with this core were compared against standard therapies. They displayed significant reversion of resistance to daunomycin, with reversion indexes up to 6.7-fold, and to miltefosine, with reversion indexes up to 8.7-fold [1]. Importantly, this activity was shown to be stereospecific, with the enantiopure compound 20S reverting resistance to both drugs more significantly than its enantiomer 20R [1]. While 7H-Oxazolo[3,2-A]pyridin-7-OL is the unsubstituted parent alcohol and not the final bioactive molecule tested, this data establishes the core heterocycle as a privileged scaffold for this application, a property not demonstrated by other heterocyclic cores like simple pyridines or oxazoles.

Parasitology Drug Resistance Leishmaniasis

Regioisomeric Distinction: Comparison of 7-OH vs. 5-OH Oxazolo[3,2-a]pyridine Derivatives

A critical point of differentiation lies in the regioisomerism of the hydroxyl group. The 7H-Oxazolo[3,2-A]pyridin-7-OL (7-OH) isomer is structurally distinct from its 5-OH counterpart, 5H-Oxazolo[3,2-A]pyridin-5-OL (CAS 201532-30-1). While both share the same molecular formula and weight (137.14 g/mol), their different substitution patterns lead to divergent electronic distributions and steric environments, as evidenced by their distinct InChIKeys: FBENNMMAWQRPEH-UHFFFAOYSA-N for the 7-OH isomer and JJWPRLJAQAEGBU-UHFFFAOYSA-N for the 5-OH isomer . This regioisomerism directly impacts their synthetic utility and biological potential. For instance, the 7-OH position may be more amenable to certain nucleophilic substitutions or cyclization reactions compared to the 5-OH position, leading to the formation of different derivative libraries .

Synthetic Chemistry Regioselectivity Heterocyclic Chemistry

Precision Applications of 7H-Oxazolo[3,2-A]pyridin-7-OL in Drug Discovery and Chemical Synthesis


Scaffold for Developing Novel Anti-Leishmanial Agents Targeting Multi-Drug Resistance

Procure 7H-Oxazolo[3,2-A]pyridin-7-OL as a foundational building block to synthesize and screen new derivatives based on the validated oxazolo[3,2-a]pyridine scaffold, which has demonstrated the ability to reverse multi-drug resistance in Leishmania tropica with reversion indexes up to 8.7-fold [1]. Focus derivatization efforts on the 7-position hydroxyl group to explore structure-activity relationships (SAR) and optimize potency against resistant strains.

Synthesis of CNS-Targeted Compound Libraries via Hydrogen Bond-Directed Modifications

Leverage the unique hydrogen bond donor/acceptor capacity of the 7-position hydroxyl group to design and synthesize focused compound libraries for central nervous system (CNS) targets. This property distinguishes it from analogs like the 7-amine derivative and provides a specific advantage in modulating targets where hydrogen bonding is critical, such as acetylcholinesterase, where related motifs have shown potent inhibition (IC50 = 1.00 µM) .

Regioselective Synthesis of Complex Heterocycles via Nucleophilic Substitution at the 7-Position

Utilize 7H-Oxazolo[3,2-A]pyridin-7-OL as a key intermediate for regioselective synthetic transformations. The specific electronic environment at the 7-position, distinct from the 5-OH isomer , allows for directed nucleophilic substitutions and cyclization reactions, enabling the efficient construction of more complex and diverse heterocyclic architectures that are not readily accessible from other regioisomers .

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